molecular formula C19H21N3O B11610204 1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine

1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11610204
M. Wt: 307.4 g/mol
InChI Key: JFOLPRZSIZNOMW-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2-(2-methylphenoxy)ethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the nitrogen atom in the benzimidazole ring with prop-2-en-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various alkylated benzimidazole derivatives.

Scientific Research Applications

1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine

InChI

InChI=1S/C19H21N3O/c1-3-12-21-16-9-5-6-10-17(16)22(19(21)20)13-14-23-18-11-7-4-8-15(18)2/h3-11,20H,1,12-14H2,2H3

InChI Key

JFOLPRZSIZNOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CC=C

Origin of Product

United States

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